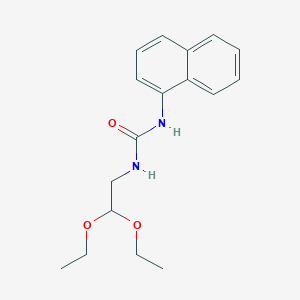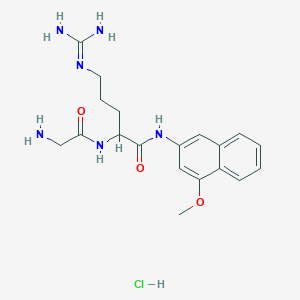
Estron beta-D-glucurónido sal sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone b-D-glucuronide sodium salt is a compound that plays a significant role in the biomedical sector. It is a glucuronide conjugate of estrone, a major mammalian estrogen. This compound is vital for understanding the metabolism and elimination pathways of estrone, thereby aiding in comprehensive investigations into hormone-related malignancies and associated pathologies.
Aplicaciones Científicas De Investigación
Estrone b-D-glucuronide sodium salt is extensively used in scientific research due to its role as a urinary metabolite of estrogen. It is used as a standard in enzyme immunoassays to estimate estrone conjugates from urine samples. Additionally, it is employed in studies to determine corticosterone metabolites from fecal and water samples and to estimate progesterone and estrogen levels in various biological samples . This compound is also crucial in research related to hormone-related malignancies and pathologies.
Mecanismo De Acción
Target of Action
Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .
Biochemical Pathways
The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .
Pharmacokinetics
It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.
Result of Action
The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .
Análisis Bioquímico
Biochemical Properties
Estrone beta-D-glucuronide sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as a substrate for multidrug resistance associated protein 2 (MRP2), a member of the MRP subfamily, which belongs to the superfamily of ATP-binding cassette (ABC) transporters .
Cellular Effects
Estrone beta-D-glucuronide sodium salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Estrone beta-D-glucuronide sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .
Metabolic Pathways
Estrone beta-D-glucuronide sodium salt is involved in metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Estrone b-D-glucuronide sodium salt can be synthesized through the glucuronidation of estrone. The process involves the reaction of estrone with glucuronic acid in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
In industrial settings, the production of estrone b-D-glucuronide sodium salt involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Estrone b-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free estrone .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid in the presence of catalysts.
Major Products
The major product formed from the hydrolysis of estrone b-D-glucuronide sodium salt is free estrone .
Comparación Con Compuestos Similares
Estrone b-D-glucuronide sodium salt is unique due to its specific glucuronide conjugation, which distinguishes it from other estrogen metabolites. Similar compounds include:
Estradiol 3-(β-D-glucuronide) sodium salt: Another glucuronide conjugate of estrogen, used in similar research applications.
Estrone 3-sulfate sodium salt: A sulfate conjugate of estrone, used in studies related to estrogen metabolism.
Estrone b-D-glucuronide sodium salt stands out due to its specific role in urinary estrogen metabolism and its extensive use in enzyme immunoassays .
Propiedades
Número CAS |
15087-01-1 |
|---|---|
Fórmula molecular |
C24H29NaO8 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
sodium;(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18?,19+,20?,21+,23-,24+;/m1./s1 |
Clave InChI |
PBULYLQKWDXDFZ-UAAZQYACSA-M |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Sinónimos |
17-Oxoestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Sodium; Estrone β-Glucuronide Sodium; Estrone 3-Glucuronide Sodium; Estrone Glucosiduronate Sodium; Estrone Glucuronide Sodium; Estrone Monoglucuronide Sodium; Sodium Estrone Glucuronide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B22993.png)

![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)


![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)






